molecular formula C18H15BrN4O3 B10993885 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B10993885
M. Wt: 415.2 g/mol
InChI Key: JNXVQQXXNXSDBN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are limited, and this compound is primarily used in research settings.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the specific reaction conditions and substituents. Detailed studies are scarce.

  • Scientific Research Applications

      Biology: It may serve as a probe for studying biological processes due to its unique structure.

      Medicine: Although not widely used clinically, it could be investigated for therapeutic potential.

      Industry: Limited industrial applications, but its properties may inspire novel materials.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves interactions with specific cellular targets (e.g., enzymes, receptors, or proteins).

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H15BrN4O3

    Molecular Weight

    415.2 g/mol

    IUPAC Name

    2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

    InChI

    InChI=1S/C18H15BrN4O3/c1-26-17-8-6-14(10-20-17)21-16(24)11-23-18(25)9-7-15(22-23)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,21,24)

    InChI Key

    JNXVQQXXNXSDBN-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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